(Z)-3-Benzylidene-4-tosyltetrahydrofuran
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Overview
Description
(Z)-3-Benzylidene-4-tosyltetrahydrofuran is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a benzylidene group and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Benzylidene-4-tosyltetrahydrofuran typically involves the reaction of 4-tosyltetrahydrofuran with benzaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the tosyl group acts as a leaving group, facilitating the formation of the benzylidene moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Benzylidene-4-tosyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the tosyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl-substituted tetrahydrofuran.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-Benzylidene-4-tosyltetrahydrofuran is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound has potential applications as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (Z)-3-Benzylidene-4-tosyltetrahydrofuran depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the benzylidene and tosyl groups, which can undergo various transformations. In biological systems, its mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-4-tetrahydrofuran: Lacks the tosyl group, which affects its reactivity and applications.
4-Tosyltetrahydrofuran: Lacks the benzylidene group, resulting in different chemical properties and uses.
Benzylidene derivatives: Compounds with similar benzylidene groups but different substituents on the tetrahydrofuran ring.
Uniqueness
(Z)-3-Benzylidene-4-tosyltetrahydrofuran is unique due to the combination of the benzylidene and tosyl groups on the tetrahydrofuran ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18O3S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C18H18O3S/c1-14-7-9-17(10-8-14)22(19,20)18-13-21-12-16(18)11-15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3/b16-11- |
InChI Key |
OVVAPWRAECLDDO-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C\2COC/C2=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2COCC2=CC3=CC=CC=C3 |
Origin of Product |
United States |
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